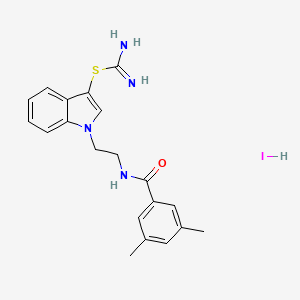

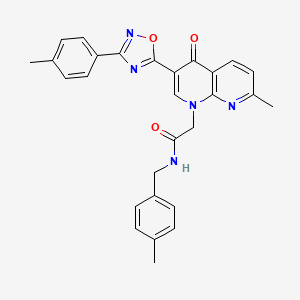

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central indole ring. The exact structure would depend on the specific synthetic steps used. Single crystal X-ray diffraction is a common method used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The benzamido group might participate in condensation reactions, and the carbamimidothioate group could be involved in nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present and their arrangement in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has shown potential in the development of new antibacterial agents. Its structure allows for the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism that is not utilized by many known antibiotics . This opens up possibilities for treating bacterial strains that have developed resistance to existing drugs.

Pharmacological Research

In pharmacology, derivatives of benzamide, like the compound , are often explored for their drug-like properties. Benzamide itself is a simple amide with various pharmaceutical derivatives used as analgesics, antidepressants, and antipsychotics . The subject compound could be a precursor or a novel compound in similar pharmacological studies.

Biotechnological Applications

The compound’s ability to interact with biological molecules, as evidenced by docking studies with proteins like Ampicillin-CTX-M-15, suggests its utility in biotechnology for the development of enzyme inhibitors or as a molecular probe to study protein-ligand interactions .

Biochemical Research

In biochemistry, the compound’s interactions with enzymes and potential as an inhibitor make it a candidate for studying biochemical pathways. Its role in modulating enzyme activity could be pivotal in understanding disease mechanisms or developing therapeutic strategies .

Chemical Research

The compound’s unique structure, which includes both indole and benzamide moieties, makes it an interesting subject for chemical synthesis and reactivity studies. Its synthesis involves interesting intermolecular interactions, which can be analyzed using techniques like XRD and DFT .

Molecular Docking Studies

Molecular docking studies have shown that this compound has a high affinity for certain bacterial enzymes, which could lead to the development of new antibacterial drugs. The docking scores indicate strong binding interactions, which are crucial for the effectiveness of potential drug candidates .

Safety And Hazards

Propiedades

IUPAC Name |

[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.HI/c1-13-9-14(2)11-15(10-13)19(25)23-7-8-24-12-18(26-20(21)22)16-5-3-4-6-17(16)24;/h3-6,9-12H,7-8H2,1-2H3,(H3,21,22)(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMZOVHTFARIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N)C.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23IN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)

![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)